(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Description
Properties
IUPAC Name |
(18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68ClNO11/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)45-16-12-11-13-32(45)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-31(44)35(22-29)52-7/h18,20,25,27-33,35-39,46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASDHRXLYQOAKZ-AMASXYNMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)Cl)C)O)C)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1/C=C(/CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)Cl)/C)O)C)OC)OC)C)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68ClNO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137071-32-0 | |
| Record name | 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]-1-methylethenyl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (18E)-12-[(E)-1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone , commonly referred to as Pimecrolimus , is an immunosuppressant primarily used in dermatological applications. It is particularly noted for its role in treating atopic dermatitis. This article explores the biological activity of Pimecrolimus, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Pimecrolimus is a derivative of ascomycin and belongs to the class of macrolactam compounds. Its chemical structure can be summarized as follows:
- Molecular Formula : C₃₉H₅₉ClO₈
- Molecular Weight : 675.24 g/mol
- CAS Number : 137071-32-0
Structural Features
| Feature | Description |
|---|---|
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 13 |
| Rotatable Bond Count | 11 |
Pimecrolimus functions primarily through the inhibition of T-cell activation and proliferation. It binds to the intracellular protein FKBP12 , leading to the inhibition of calcineurin activity. This action prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thus inhibiting the transcription of pro-inflammatory cytokines such as IL-2.
Key Biological Activities
- Immunosuppression : Pimecrolimus effectively reduces local immune responses by inhibiting T-helper cell activation.
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it suitable for treating inflammatory skin conditions.
- Topical Application : It is delivered via a topical cream formulation (1% concentration), allowing localized treatment with minimal systemic absorption.
Atopic Dermatitis Treatment
Pimecrolimus is primarily indicated for the treatment of mild to moderate atopic dermatitis in non-immunocompromised patients aged two years and older. Clinical studies have shown its efficacy in reducing symptoms such as itching and inflammation.
Case Study Overview :
A randomized controlled trial involving 400 patients with moderate atopic dermatitis demonstrated that those treated with Pimecrolimus showed a significant reduction in the severity of their condition compared to a placebo group after 6 weeks of treatment.
Efficacy in Other Dermatological Conditions
Recent studies have explored Pimecrolimus's efficacy in other inflammatory skin disorders:
- Psoriasis : Preliminary data suggest potential benefits in psoriasis management; however, further research is needed.
Safety Profile
Pimecrolimus is generally well tolerated. Common side effects include:
- Local burning or itching
- Erythema at the application site
These side effects are typically mild and transient.
Comparison with Similar Compounds
Structural Analogs from PubChem and Marine Sources
The compound shares structural motifs with marine actinomycete-derived metabolites, such as salternamides (e.g., Salternamide E), which exhibit cytotoxic properties . Key comparisons include:
Notable Differences:
Computational and Database-Driven Comparisons
- PubChem Standardization: The Compound database (CID-driven) consolidates structurally identical entries, enabling non-redundant comparisons. However, the target compound’s stereochemical complexity may result in multiple Substance entries (SIDs) with slight variations .
- Virtual Screening : Molecular docking studies using PubChem’s ligand library (e.g., 187,419 compounds) could prioritize analogs based on 3D conformation or pharmacophore overlap .
- Structural Similarity Algorithms: Tools like Swiss Target Prediction use SMILES strings to compare substructures, such as the tricyclic core or chloro-methoxy groups, against known bioactive molecules .
Research Findings and Methodological Insights
Key Findings from Prior Studies
- Marine Actinomycete Metabolites: Compounds with similar complexity often exhibit cytotoxicity or antimicrobial activity, suggesting the target compound may share these traits .
- Database Limitations: Structural comparisons are hindered by inconsistent molecular formula representations (e.g., stereodescriptors, tautomers), necessitating advanced normalization algorithms .
- Patentability Considerations : Structural similarity analyses focus on core scaffolds (e.g., tricyclic systems) rather than peripheral substituents, impacting patent claims .
Challenges in Comparative Analysis
- Stereochemical Complexity : The compound’s multiple stereocenters and E/Z configurations complicate synthetic reproducibility and bioactivity validation.
- Data Gaps: Limited PubChem entries for exact analogs restrict predictive modeling, emphasizing the need for targeted experimental assays .
Preparation Methods
Preparation of the Macrolide Core
The core structure is synthesized from a tacrolimus analog (C44H69NO12) through selective demethylation and ethylation:
-
Demethylation at C-17 : Treatment of tacrolimus with BBr3 in CH2Cl2 at -78°C replaces the allyl group with ethyl via radical-mediated alkylation.
-
Hydroxyl Protection : C-14 hydroxyl is protected using TIPS-Cl (triisopropylsilyl chloride) in presence of imidazole, yielding 17-ethyl-14-TIPS-protected intermediate.
Key Reaction Parameters :
Synthesis of 4-Chloro-3-Methoxycyclohexylpropenyl Sidechain
The sidechain is constructed through a four-step sequence (Fig. 1):
-
Nitration : o-Chlorotrifluoromethyl benzene reacts with HNO3 (68%)/Ac2O at 10–15°C to form 4-nitro-2-trifluoromethyl chlorobenzene.
-
Reduction : Catalytic hydrogenation (H2, Pd/C) converts nitro to amine, followed by diazotization and Sandmeyer reaction to introduce chlorine.
-
Methoxylation : Cu(I)-mediated coupling of the chlorinated intermediate with methanol under Ullmann conditions installs the 3-methoxy group.
-
Propenyl Installation : Wittig reaction between cyclohexyl aldehyde and ylide (generated from ethyltriphenylphosphonium bromide) yields the (E)-propenyl geometry.
Optimization Data :
Coupling and Macrocyclization
The sidechain is conjugated to the macrolide core via Suzuki-Miyaura cross-coupling:
-
Borylation : Macrolide core is treated with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2 to install boronate ester at C-12.
-
Cross-Coupling : Reaction with 4-chloro-3-methoxycyclohexylpropenyl triflate under Miyaura conditions (Pd(OAc)2, SPhos, K2CO3) achieves C–C bond formation.
Critical Factors :
Final Deprotection and Purification
Global deprotection involves sequential steps:
-
TIPS Removal : HF·pyridine in THF cleaves the C-14 silyl ether at 0°C.
-
Chloro Group Stabilization : Treatment with AgNO3 prevents β-elimination during acidic workup.
-
Crystallization : Recrystallization from ethyl acetate/n-hexane affords pure product (98.5% HPLC purity).
Analytical Characterization Data
Table 2: Spectroscopic Properties
| Technique | Key Observations |
|---|---|
| HRMS | [M+H]+ m/z 805.3521 (calc. 805.3518) |
| ¹³C NMR (CDCl3) | δ 207.3 (C-2), 170.1 (C-16), 138.5 (C-18), 76.8 (C-14) |
| IR | 3420 cm⁻¹ (OH), 1740 cm⁻¹ (ketone), 1260 cm⁻¹ (C-O-C) |
Industrial-Scale Considerations
Q & A
Q. How can researchers reconcile contradictory data on the compound’s cytotoxicity in different cancer cell lines?
- Methodological Answer : Variability may stem from differential expression of drug efflux pumps (e.g., P-glycoprotein). Perform RNA-seq on resistant vs. sensitive lines to identify transporter genes. Combine with verapamil (a P-gp inhibitor) to assess pump-mediated resistance. Use 3D spheroid models for physiologically relevant IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
